3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIMRHMHSLIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Coupling with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be coupled to the thiazole ring through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exhibits significant antimicrobial activity. This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, similar to other thiazole derivatives . The mechanism of action is likely related to its ability to interact with microbial cell membranes or specific metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The activity is attributed to its structural features that allow it to interfere with cellular processes involved in cancer proliferation . Molecular docking studies have further elucidated its potential binding interactions with cancer-related targets, enhancing its profile as a prospective anticancer agent .
Structure-Activity Relationship
The unique combination of thioether and thiazole functionalities along with methoxy substitutions in 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide may enhance its solubility and biological activity compared to other similar compounds. A comparative analysis with structurally related compounds reveals that modifications in substituents can significantly influence their pharmacological profiles .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | Similar core structure | Anticancer activity |
| (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Contains similar aromatic groups | Antioxidant properties |
| 3-(4-chlorophenyl)-N-(thiazol-2-yl)propanamide | Lacks methoxy substituents | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations
Thiazole Substitution :
- The 2,4-dimethoxyphenyl group on the target’s thiazole enhances electron-donating effects compared to halogenated (e.g., 4-chlorophenyl in ) or fluorinated (e.g., 4-fluorophenyl in ) analogs. This may improve metabolic stability and membrane permeability .
- Compounds with fused heterocycles (e.g., dibenzothiadiazocin in ) show heightened kinase selectivity but increased synthetic complexity.
Propanamide Substituents: The 3-((4-chlorophenyl)thio) group in the target compound introduces a sulfur atom, which may confer distinct binding interactions (e.g., covalent or hydrogen bonding) compared to indole () or furan () substituents. Sulfonyl or amino-linked propanamides (e.g., ) exhibit varied solubility and target affinities, suggesting the thioether in the target balances lipophilicity and reactivity.
Biological Activity Trends :
- Thiazole-propanamide derivatives with aryl substitutions (e.g., 4-fluorophenyl in , 2,4-dimethoxyphenyl in the target) frequently target kinases or nuclear transport proteins (e.g., KPNB1).
- Anticancer activity correlates with substituent bulk and electron density; the target’s dimethoxy groups may enhance DNA intercalation or protein binding compared to simpler analogs .
Biological Activity
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a synthetic compound that exhibits significant biological activity due to its complex structure, which includes a thioether linkage, a thiazole ring, and a propanamide functional group. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 435.0 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 435.0 g/mol |
| CAS Number | 895475-62-4 |
Biological Activities
Preliminary studies indicate that 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exhibits several biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC value lower than that of standard anticancer agents, indicating potent activity against melanoma and other tumors .
- Antimicrobial Properties : Research suggests that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria .
- Anti-inflammatory Effects : The presence of methoxy groups in its structure may enhance its anti-inflammatory properties, as seen in similar compounds .
The mechanism by which 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in cell proliferation and apoptosis pathways. Studies involving molecular dynamics simulations have suggested that the compound may bind to proteins associated with cancer progression .
Case Study 1: Anticancer Efficacy
A study conducted on various thiazole derivatives highlighted the efficacy of compounds similar to 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of thiazole were tested against multiple bacterial strains. The results showed that compounds with similar structural features to 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide had significant inhibitory effects on bacterial growth .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | Oxadiazole derivative | Anticancer activity |
| (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Enamide | Antioxidant properties |
| 3-(4-chlorophenyl)-N-(thiazol-2-yl)propanamide | Thiazole derivative | Antimicrobial activity |
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12h | 75 | 90 | |
| Thiazole cyclization | Ethanol, reflux, 6h | 68 | 85 | |
| Amide coupling | HATU, DIPEA, DCM, rt, 24h | 82 | 95 |
How does the presence of 2,4-dimethoxyphenyl and 4-chlorophenylthio substituents influence the compound's bioactivity?
Q. Advanced Research Focus
- 2,4-Dimethoxyphenyl : Enhances solubility via methoxy groups, facilitating membrane permeability. It also modulates electron density on the thiazole ring, affecting binding to hydrophobic enzyme pockets (e.g., kinase domains) .
- 4-Chlorophenylthio : The electron-withdrawing chlorine stabilizes the thioether linkage and increases electrophilicity, potentially enhancing covalent interactions with cysteine residues in target proteins .
Q. Comparative Activity :
- Removal of methoxy groups (e.g., 4-phenylthiazole analogs) reduces solubility and target affinity by ~40% .
- Replacing chlorine with fluorine (as in DTT-205) alters selectivity profiles due to differences in van der Waals interactions .
What spectroscopic techniques are recommended for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Applications :
- X-ray crystallography : Resolve conformational flexibility of the propanamide linker .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Are there known off-target interactions for this compound, and how to assess them?
Q. Advanced Research Focus
Q. Mitigation Strategies :
- Introduce steric hindrance (e.g., bulkier substituents on the thiazole ring) to reduce off-target binding .
How to resolve discrepancies in biological activity data across different studies?
Q. Advanced Research Focus
- Source of Contradictions :
- Variability in assay conditions (e.g., ATP concentrations in kinase assays) .
- Differences in cell lines (e.g., overexpression of efflux pumps affecting intracellular concentrations) .
Q. Methodological Solutions :
- Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) .
- Standardize protocols : Use identical buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays) .
What computational methods predict the binding affinity of this compound with target proteins?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains, focusing on hydrogen bonds with hinge regions (e.g., Glu81 in CK1δ) .
- MD simulations (GROMACS) : Assess stability of the propanamide linker in solvent (e.g., 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .
What strategies mitigate solubility issues during in vitro assays?
Q. Advanced Research Focus
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on methoxy substituents .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
How to design SAR studies focusing on the thiazole ring and propanamide linker?
Q. Advanced Research Focus
- Thiazole Modifications :
- Replace 2,4-dimethoxyphenyl with 3,4-dichlorophenyl to assess halogen effects on potency .
- Introduce heterocycles (e.g., pyridine) to evaluate π-π stacking interactions .
- Propanamide Linker :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
